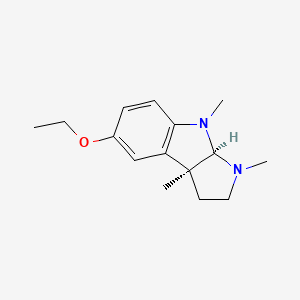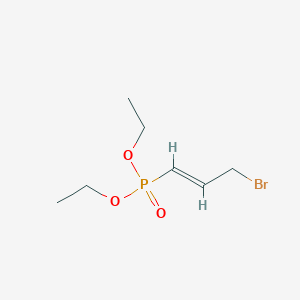
(E)-3-bromo-1-diethoxyphosphorylprop-1-ene
Vue d'ensemble
Description
(E)-3-bromo-1-diethoxyphosphorylprop-1-ene, also known as BDPP, is an organic compound composed of a bromine atom, a diethoxyphosphoryl group, and a prop-1-ene group. BDPP is a versatile compound with a wide range of applications in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in laboratory experiments. This article will discuss the synthesis method of BDPP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Applications De Recherche Scientifique
Bronchial and Lung Health
Bronchial Responsiveness in Athletes : Research showed that dietary fish oil supplementation significantly improved post-exercise pulmonary function in athletes with exercise-induced bronchoconstriction. This suggests potential protective effects against bronchial inflammation, possibly linked to the anti-inflammatory properties of certain compounds (Mickleborough, Murray, Ionescu, & Lindley, 2003).
Anti-inflammatory Effects on Asthma : Studies indicated that n–3 polyunsaturated fatty acids (PUFA) significantly reduced bronchial inflammation, even after low-dose allergen challenges. This suggests that dietary supplementation with certain fatty acids can have anti-inflammatory effects relevant in conditions like asthma (Schubert, Kitz, Beermann, Rose, Lieb, Sommerer, Moskovits, Alberternst, Böhles, Schulze, & Zielen, 2008).
Eosinophil-Induced Oxidative Damage in Asthma : A study demonstrated that eosinophil activation results in oxidative damage of proteins through bromination of tyrosine residues. This is a previously unrecognized pathway for covalent modification of biologic targets in human tissues, especially relevant in allergen-triggered diseases like asthma (Wu, Samoszuk, Comhair, Thomassen, Farver, Dweik, Kavuru, Erzurum, & Hazen, 2000).
Cardiovascular Health
Polyunsaturated Fatty Acids and Vitamin E after Myocardial Infarction : The GISSI-Prevenzione trial found that dietary supplementation with n-3 polyunsaturated fatty acids significantly lowered the risk of death and cardiovascular death in patients post-myocardial infarction, while vitamin E showed no benefit (Gissi-Prevenzione Investigators, 1999).
Physical Activity and Endothelial Function in Coronary Artery Disease : Regular physical activity improved endothelial function in patients with coronary artery disease by increasing phosphorylation of endothelial nitric oxide synthase. This suggests a potential protective effect against atherosclerosis through improved endothelial function (Hambrecht, Adams, Erbs, Linke, Kränkel, Shu, Baither, Gielen, Thiele, Gummert, Mohr, & Schuler, 2003).
Propriétés
IUPAC Name |
(E)-3-bromo-1-diethoxyphosphorylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h5,7H,3-4,6H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQMZWCJYREOLX-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C=CCBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C=C/CBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420646 | |
| Record name | Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66498-59-7 | |
| Record name | Diethyl [(1E)-3-bromoprop-1-en-1-yl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


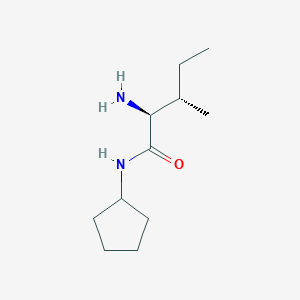



![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)

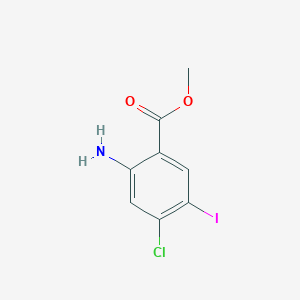
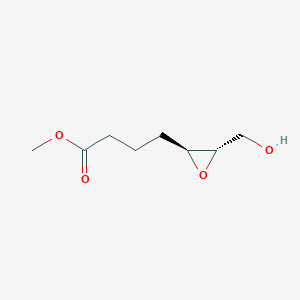
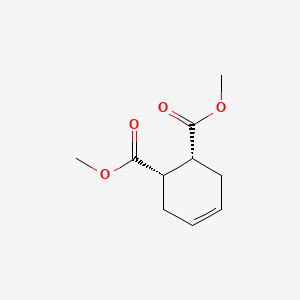

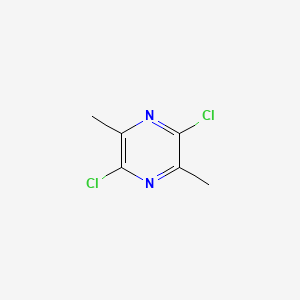
![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)
